Fluvoxamine

Sigma-1 Receptor Agonism Neuropsychopharmacology Receptor Binding Assay

Fluvoxamine (CAS 54739-18-3) is an oxime ether-based selective serotonin reuptake inhibitor (SSRI) with the molecular formula C15H21F3N2O2 and molecular weight 318.33. Unlike other SSRIs, fluvoxamine is a potent agonist at the sigma-1 receptor chaperone protein, exhibiting the highest sigma-1 receptor affinity in its class.

Molecular Formula C15H21F3N2O2
Molecular Weight 318.33 g/mol
CAS No. 54739-18-3
Cat. No. B1237835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvoxamine
CAS54739-18-3
SynonymsDesiflu
DU 23000
DU-23000
DU23000
Dumirox
Faverin
Fevarin
Floxyfral
Fluvoxadura
Fluvoxamin AL
Fluvoxamin beta
Fluvoxamin neuraxpharm
Fluvoxamin ratiopharm
Fluvoxamin Stada
Fluvoxamin-neuraxpharm
Fluvoxamin-ratiopharm
Fluvoxamina Geminis
Fluvoxamine
Fluvoxamine Maleate
Fluvoxamine Maleate, (E)-Isomer
Fluvoxamine, (Z)-Isomer
Geminis, Fluvoxamina
Luvox
Novo Fluvoxamine
Novo-Fluvoxamine
Nu Fluvoxamine
Nu-Fluvoxamine
PMS Fluvoxamine
PMS-Fluvoxamine
ratio Fluvoxamine
ratio-Fluvoxamine
Molecular FormulaC15H21F3N2O2
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+
InChIKeyCJOFXWAVKWHTFT-XSFVSMFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.34e-03 g/L

Fluvoxamine (CAS 54739-18-3): Selective Serotonin Reuptake Inhibitor (SSRI) with Unique Sigma-1 Receptor Agonism for Differentiated Procurement in Neuropsychiatric Research


Fluvoxamine (CAS 54739-18-3) is an oxime ether-based selective serotonin reuptake inhibitor (SSRI) with the molecular formula C15H21F3N2O2 and molecular weight 318.33 . Unlike other SSRIs, fluvoxamine is a potent agonist at the sigma-1 receptor chaperone protein, exhibiting the highest sigma-1 receptor affinity in its class [1]. It is characterized by potent inhibition of cytochrome P450 enzymes CYP1A2 and CYP2C19, which distinguishes its drug-drug interaction profile from other SSRIs [2].

Why Fluvoxamine (CAS 54739-18-3) Cannot Be Interchanged with Other SSRIs: Sigma-1 Agonism and CYP Inhibition Profile Drive Functional Non-Equivalence


The assumption that SSRIs are interchangeable based solely on serotonin transporter inhibition is invalid for fluvoxamine due to its unique polypharmacology. Fluvoxamine is distinguished by its high-affinity sigma-1 receptor agonism, a property largely absent or functionally reversed in other SSRIs [1]. Furthermore, its potent inhibition of CYP1A2 and CYP2C19 creates a distinct pharmacokinetic interaction profile not shared by citalopram, escitalopram, paroxetine, or sertraline [2]. These differences have measurable consequences in vivo, including enhanced melatonin bioavailability and differential tolerability profiles in comparative trials [3].

Quantitative Differentiation of Fluvoxamine (CAS 54739-18-3) from SSRI Comparators: Evidence-Based Selection Guide


Superior Sigma-1 Receptor Affinity and Agonism: Fluvoxamine vs. Paroxetine, Sertraline, and Fluoxetine

Fluvoxamine exhibits the highest sigma-1 receptor affinity among all SSRIs, with a reported Ki of 36 nM, compared to paroxetine (Ki = 1893 nM), sertraline (Ki = 57 nM), and fluoxetine (Ki = 240 nM) [1]. The rank order of affinity is fluvoxamine > sertraline > fluoxetine > escitalopram > citalopram >> paroxetine [2]. Importantly, fluvoxamine acts as a sigma-1 receptor agonist, whereas sertraline functions as an antagonist, representing a functional divergence at the same target [3].

Sigma-1 Receptor Agonism Neuropsychopharmacology Receptor Binding Assay

In Vivo Sigma-1 Receptor Occupancy in Human Brain: Fluvoxamine vs. Paroxetine PET Imaging Study

A positron emission tomography (PET) study using the selective sigma-1 receptor ligand [11C]SA4503 in 15 healthy male volunteers demonstrated that fluvoxamine (50-200 mg single oral dose) bound to sigma-1 receptors in all brain regions in a dose-dependent manner, whereas paroxetine (20 mg single oral dose) produced no measurable sigma-1 receptor occupancy [1]. This provides direct in vivo evidence of target engagement at clinically relevant doses.

PET Imaging Target Engagement Clinical Neuropharmacology

Potent CYP1A2 Inhibition: Fluvoxamine Demonstrates >10-Fold Higher Potency than Other SSRIs

Fluvoxamine is a very potent inhibitor of CYP1A2, with a Ki ranging from 0.12 to 0.24 µM for the O-deethylation of phenacetin in human liver microsomes [1]. In a comparative study of six SSRIs, fluvoxamine exhibited a mean Ki1 of 0.24 µM, whereas the other SSRIs were more than tenfold less potent: fluoxetine (4.4 µM), sertraline (8.8 µM), paroxetine (5.5 µM), and norfluoxetine (15.9 µM) [2]. Citalopram, N-desmethylcitalopram, and litoxetin showed negligible inhibition [1].

Cytochrome P450 Drug-Drug Interactions Hepatic Metabolism

Superior Tolerability Profile vs. Clomipramine in OCD with Equivalent Efficacy

A multicenter, randomized, double-blind, parallel-group study comparing fluvoxamine (n=68) and clomipramine (n=65) over 10 weeks in OCD patients found no statistically significant differences in efficacy as measured by Y-BOCS, NIMH-OC, and CGI scales [1]. However, fluvoxamine demonstrated superior tolerability: significantly fewer patients reported constipation and dry mouth, and there were fewer dropouts due to adverse events in the fluvoxamine group [1].

Obsessive-Compulsive Disorder Clinical Trial Tolerability

Potent Inhibition of Melatonin Metabolism: Fluvoxamine Increases Melatonin AUC 17-Fold vs. Baseline

Coadministration of fluvoxamine with oral melatonin in healthy subjects resulted in a 17-fold increase in melatonin area under the concentration-time curve (AUC) and a 12-fold increase in peak serum concentration (Cmax) [1]. In vitro studies using human liver microsomes confirmed that fluvoxamine potently inhibits melatonin metabolism, with a Ki of 0.02 µM for 6-hydroxymelatonin formation and 0.05 µM for N-acetylserotonin formation [2]. In contrast, other antidepressants including fluoxetine, paroxetine, citalopram, imipramine, and desipramine showed minimal or no inhibition of melatonin degradation at clinically relevant concentrations [2].

Melatonin CYP1A2 Pharmacokinetic Interaction

Unique CYP Inhibition Profile: Strong CYP1A2 and CYP2C19 Inhibition Distinguishes Fluvoxamine from Other SSRIs

Fluvoxamine is a strong inhibitor of both CYP1A2 and CYP2C19, a dual inhibition profile not shared by other SSRIs [1]. In vitro studies using proguanil as a CYP2C19 probe showed fluvoxamine inhibits cycloguanil formation with a Ki of 0.69 µM [2]. Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines specifically recommend dose adjustments for fluvoxamine based on CYP2D6 and CYP2C19 genotypes, reflecting its unique metabolic interaction profile [1]. In contrast, citalopram and escitalopram are primarily metabolized by CYP2C19 but are weak inhibitors of the enzyme, while fluoxetine and paroxetine are strong CYP2D6 inhibitors but weak CYP1A2 inhibitors [1].

CYP2C19 Pharmacogenetics Drug-Drug Interactions

Optimal Research and Industrial Application Scenarios for Fluvoxamine (CAS 54739-18-3) Based on Quantitative Differentiation


Sigma-1 Receptor Pharmacology and Neuroprotection Studies

Fluvoxamine is the preferred compound for investigating sigma-1 receptor-mediated effects due to its unique combination of high affinity (Ki = 36 nM) and agonist activity, which distinguishes it from other SSRIs like sertraline (antagonist) and paroxetine (low affinity) [1]. The validated in vivo sigma-1 receptor occupancy in human brain at therapeutic doses further supports its use as a translational tool for neuroprotection, cognitive enhancement, and ER stress modulation research [1].

CYP1A2-Mediated Drug-Drug Interaction and Pharmacogenetic Studies

Given its potent inhibition of CYP1A2 (Ki = 0.12-0.24 µM) and the fact that other SSRIs are >10-fold less potent [1], fluvoxamine serves as an essential probe substrate for CYP1A2 activity assays and drug interaction studies involving CYP1A2 substrates such as caffeine, clozapine, olanzapine, and theophylline [2]. It is also a critical comparator in pharmacogenetic research as outlined in CPIC guidelines for CYP2D6 and CYP2C19 genotype-guided dosing [3].

Obsessive-Compulsive Disorder (OCD) Clinical Research with Tolerability Endpoints

For clinical trials in OCD where minimizing anticholinergic side effects (constipation, dry mouth) is a priority, fluvoxamine offers equivalent efficacy to clomipramine but with superior tolerability, as demonstrated in a head-to-head double-blind trial [1]. This makes it the preferred SSRI for long-term OCD studies and for patient populations sensitive to anticholinergic burden.

Melatonin Enhancement and Circadian Rhythm Research

Fluvoxamine's unique ability to increase melatonin bioavailability (17-fold AUC increase) through potent inhibition of CYP1A2-mediated melatonin metabolism (Ki = 0.02 µM) positions it as the only SSRI suitable for studies investigating melatonin augmentation strategies, circadian rhythm modulation, or sleep disorder interventions requiring enhanced endogenous melatonin activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluvoxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.